The synthesis of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-ol typically involves the reaction of cyclopropylamine with piperazine. The process can be outlined as follows:
The yield and purity of the synthesized compound can vary based on the specific conditions employed during synthesis.
The molecular structure of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-ol can be represented using various structural formulas:
C1CC1C(CN2CCNCC2)O
InChI=1S/C9H18N2O.2ClH/c12-9(8-1-2-8)7-11-5-3-10-4-6-11;;/h8-10,12H,1-7H2;2*1H
The compound features a cyclopropyl group attached to an ethanolic chain, which is further substituted with a piperazine ring. This unique structure contributes to its biological activity.
The chemical reactivity of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-ol includes:
These reactions are significant for developing derivatives with enhanced biological activities.
The mechanism of action for 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-ol primarily involves:
Research indicates that derivatives of this compound have shown promising results in vitro against human breast cancer cell lines and demonstrate notable antituberculosis activity .
Physical properties such as melting point, boiling point, and specific heat capacity may vary based on purity and crystallization conditions but are essential for practical applications.
The applications of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-ol include:
Cyclopropane ring construction precedes piperazine coupling in synthetic routes to 1-cyclopropyl-2-(piperazin-1-yl)ethan-1-ol. Metal-catalyzed decomposition of diazo compounds represents the predominant methodology. Ethyl diazoacetate reacts with alkenes (e.g., ethylene or styrene derivatives) under rhodium(II) catalysis (e.g., Rh₂(OAc)₄) to generate cyclopropane carboxylates. Subsequent reduction with lithium aluminum hydride yields hydroxymethylcyclopropane intermediates, which undergo functionalization via halogenation or mesylation to produce electrophilic cyclopropyl precursors (e.g., 1-(chloromethyl)cyclopropane or 1-(bromomethyl)cyclopropane). These intermediates serve as coupling partners for piperazine nucleophiles in subsequent steps .
Alternative approaches employ cyclopropylmethylmagnesium bromide in nucleophilic additions to protected amino aldehydes, followed by deprotection and functional group manipulation. This strategy offers stereochemical control but requires stringent anhydrous conditions and low-temperature reactions (-78°C to 0°C) to suppress side reactions [7].
Piperazine incorporation occurs predominantly through SN₂ reactions between cyclopropyl halides/mesylates and piperazine derivatives. Unsubstituted piperazine necessitates nitrogen protection (e.g., Boc or Cbz) to prevent dialkylation. Key process parameters include:
Table 1: Nucleophilic Substitution Parameters for Piperazine Coupling
Cyclopropyl Electrophile | Piperazine Equivalent | Base | Solvent | Temperature | Yield Range |
---|---|---|---|---|---|
1-(Bromomethyl)cyclopropane | 1.2-1.5 | Triethylamine | Acetonitrile | 60-80°C | 65-78% |
1-(Chloromethyl)cyclopropane | 2.0-3.0 | Potassium carbonate | Dimethylformamide | 80-100°C | 55-70% |
Cyclopropylmethyl mesylate | 1.5 | N,N-Diisopropylethylamine | Dichloromethane | 0-25°C | 70-85% |
Post-coupling deprotection (acidolysis for Boc, hydrogenolysis for Cbz) affords the secondary amine precursor for hydroxyl group installation. Buchwald-Hartwig amination represents an alternative for aryl-substituted piperazines, though less applicable to the parent scaffold [7].
Hydroxyl group installation employs two principal strategies:
Chiral palladium catalysts enable enantioselective construction of stereogenic centers adjacent to the piperazine nitrogen. Buchwald-Hartwig couplings employing BINAP-palladium complexes or Josiphos ligands facilitate asymmetric cyclopropane-amine bond formation. For example, dynamic kinetic resolution occurs during palladium-catalyzed amination of racemic cyclopropyl halides with chiral piperazine derivatives, achieving enantiomeric excesses (ee) up to 92% [7]. Copper(I)-bis(oxazoline) complexes catalyze enantioselective Mannich-type additions of piperazine to cyclopropyl N-tert-butanesulfinyl imines, producing chiral diamines with diastereomeric ratios >95:5 after sulfinyl group hydrolysis [7].
Chiral pool strategies employ (R)- or (S)-1-phenylethylpiperazine as temporary stereodirecting groups. Nucleophilic displacement with cyclopropyl electrophiles proceeds with diastereoselectivity dependent on auxiliary bulk and reaction temperature:
Table 2: Chiral Auxiliary-Mediated Diastereoselection
Auxiliary | Electrophile | Solvent | Temperature | di | de% |
---|---|---|---|---|---|
(R)-1-Phenylethylpiperazine | Cyclopropylmethyl bromide | Toluene | -20°C | 92:8 | 84% |
(S)-1-(1-Naphthyl)ethylpiperazine | Cyclopropylmethyl triflate | Tetrahydrofuran | -78°C | 97:3 | 94% |
Hydrogenolytic cleavage (H₂/Pd-C) removes the benzyl-type auxiliary without racemization. Enzymatic resolutions using lipases (e.g., Candida antarctica lipase B) selectively acylate one enantiomer of racemic 1-cyclopropyl-2-(piperazin-1-yl)ethan-1-ol derivatives, achieving ee >99% at 50% conversion [7] [10].
Solvent polarity critically impacts reaction kinetics and byproduct formation:
Industrial-scale purification addresses challenges of polar byproducts and residual metals:
These methodologies collectively enable kilogram-scale production of 1-cyclopropyl-2-(piperazin-1-yl)ethan-1-ol with consistent quality (>99% purity by HPLC) suitable for pharmaceutical intermediate applications [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1